Atr-IN-21

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

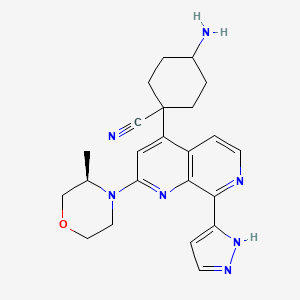

Structure

3D Structure

属性

分子式 |

C23H27N7O |

|---|---|

分子量 |

417.5 g/mol |

IUPAC 名称 |

4-amino-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C23H27N7O/c1-15-13-31-11-10-30(15)20-12-18(23(14-24)6-2-16(25)3-7-23)17-4-8-26-22(21(17)28-20)19-5-9-27-29-19/h4-5,8-9,12,15-16H,2-3,6-7,10-11,13,25H2,1H3,(H,27,29)/t15-,16?,23?/m1/s1 |

InChI 键 |

WVMFINJDGBJCKD-HJUABHRKSA-N |

手性 SMILES |

C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N |

规范 SMILES |

CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N)C#N |

产品来源 |

United States |

Foundational & Exploratory

The Kinase Selectivity Profile of Atr-IN-21 and Other Potent ATR Inhibitors Against the PIKK Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity of ATR inhibitors against the Phosphoinositide 3-kinase-related kinase (PIKK) family. Due to the limited publicly available selectivity data for the specific inhibitor Atr-IN-21 , this document presents the known information for this compound and utilizes the well-characterized clinical-stage ATR inhibitor, Camonsertib (RP-3500) , as a representative example to detail a comprehensive selectivity profile and associated experimental methodologies.

Introduction to ATR and the PIKK Family

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR). As a key regulator of the cellular response to replication stress, ATR is an attractive therapeutic target in oncology. ATR belongs to the PIKK family, a group of high molecular weight kinases that also includes ATM (Ataxia Telangiectasia Mutated), DNA-PKcs (DNA-dependent protein kinase, catalytic subunit), mTOR (mammalian Target of Rapamycin), and SMG1 (Suppressor with Morphological effect on Genitalia 1). Given the structural similarities within the PIKK family kinase domains, the selectivity of ATR inhibitors is a critical aspect of their preclinical and clinical development to ensure on-target efficacy and minimize off-target effects.

This compound: A Potent ATR Inhibitor

This compound (also referred to as compound 60) has been identified as a potent inhibitor of ATR with a reported IC50 value of less than 1000 nM. Information regarding this compound is primarily found in patent literature, specifically WO2023016529A1. While its potency against ATR is established, a detailed public profile of its selectivity against other PIKK family members is not currently available.

Representative Selectivity Profile: Camonsertib (RP-3500)

To illustrate the desired characteristics of a selective ATR inhibitor, we present the selectivity profile of Camonsertib (RP-3500), a potent and selective oral ATR inhibitor currently in clinical trials.[1][2]

Quantitative Selectivity Data

The inhibitory activity of Camonsertib against ATR and other PIKK family kinases has been determined using both biochemical and cell-based assays. The data demonstrates high selectivity for ATR.[3][4]

| Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity vs. ATR (Biochemical) |

| ATR | 1.0 | 0.33 | - |

| mTOR | 120 | - | 30-fold |

| ATM | >2,000 | >2,000 | >2,000-fold |

| DNA-PKcs | >2,000 | >2,000 | >2,000-fold |

| PI3Kα | >2,000 | - | >2,000-fold |

Table 1: Kinase selectivity profile of Camonsertib (RP-3500). Data compiled from published preclinical studies.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the relationships between the kinases and the methods to assess inhibitor activity is crucial for understanding the data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of selectivity data. Below are representative protocols for key assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by a kinase using radiolabeled ATP and is considered a gold standard for kinase activity measurement.[5][6][7]

-

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

-

Materials:

-

Purified recombinant PIKK family kinases (e.g., ATR, ATM, DNA-PKcs, mTOR).

-

Kinase-specific substrate (e.g., GST-p53 for ATR/ATM, specific peptides for others).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP).

-

[γ-33P]ATP or [γ-32P]ATP.

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

96-well filter plates (e.g., phosphocellulose).

-

Phosphoric acid wash buffer.

-

Scintillation counter and scintillant.

-

-

Procedure:

-

Prepare a reaction mix containing the kinase and its substrate in kinase assay buffer.

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include DMSO-only controls (0% inhibition) and a known broad-spectrum kinase inhibitor as a positive control (100% inhibition).

-

Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-33P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will be washed away.

-

Wash the plate multiple times with phosphoric acid wash buffer.

-

Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based ATR Inhibition Assay (p-Chk1 Western Blot)

This assay measures the inhibition of ATR activity within a cellular context by assessing the phosphorylation of its direct downstream target, Chk1.[8][9][10]

-

Objective: To determine the cellular potency of an ATR inhibitor.

-

Materials:

-

Human cancer cell line (e.g., LoVo, H1299).

-

Cell culture medium and supplements.

-

DNA damaging agent to induce replication stress (e.g., Hydroxyurea (HU) or UV radiation).

-

Test inhibitor (e.g., this compound).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Actin or Tubulin (loading control).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescence substrate and imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 2 mM HU for 2 hours) or exposing the cells to UV radiation.

-

After the damage induction period, wash the cells with PBS and harvest them by scraping into ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-Chk1 (Ser345).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe for total Chk1 and a loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Chk1 signal to the total Chk1 and loading control signals. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

-

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This is a high-throughput, non-radiometric biochemical assay that measures the binding of an inhibitor to the kinase active site.[11][12][13]

-

Objective: To determine the affinity (IC50 or Ki) of an inhibitor for a kinase.

-

Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody (which binds to the kinase) results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

-

Materials:

-

Tagged, purified kinase (e.g., GST-ATR).

-

Europium-labeled anti-tag antibody (e.g., Anti-GST).

-

Alexa Fluor™ 647-labeled kinase tracer.

-

Test inhibitor.

-

TR-FRET compatible microplates and plate reader.

-

-

Procedure:

-

Add the test inhibitor at various concentrations to the assay wells.

-

Add a pre-mixed solution of the kinase and the europium-labeled antibody.

-

Add the fluorescent tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the europium donor and Alexa Fluor™ acceptor wavelengths.

-

Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

-

Conclusion

The selectivity of an ATR inhibitor across the PIKK family is a critical determinant of its therapeutic potential. While specific selectivity data for this compound against PIKK family members other than ATR is not widely available, the profile of Camonsertib (RP-3500) serves as an excellent benchmark for a highly selective clinical candidate. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the potency and selectivity of novel ATR inhibitors, ensuring a thorough characterization of these promising therapeutic agents.

References

- 1. Study of RP-3500, Camonsertib, in Advanced Solid Tumors [clin.larvol.com]

- 2. reparerx.com [reparerx.com]

- 3. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Nuclear pCHK1 as a potential biomarker of increased sensitivity to ATR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. bmglabtech.com [bmglabtech.com]

Atr-IN-21: Downstream Targets and Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a critical network that maintains genomic integrity. In response to replication stress and specific forms of DNA damage, ATR activates downstream signaling cascades to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair. Due to the heightened replication stress inherent in many cancer cells, ATR has emerged as a prime therapeutic target. Pharmacological inhibition of ATR selectively sensitizes cancer cells to DNA-damaging agents and can be synthetically lethal in tumors with specific DDR defects. This guide provides a comprehensive technical overview of the downstream targets and signaling pathways modulated by ATR inhibitors. While the specific compound "Atr-IN-21" is not extensively documented in public literature, this document outlines the well-established mechanisms of action for potent and selective ATR kinase inhibitors, which would be the expected functional context for any such compound. We detail the canonical ATR-CHK1 signaling axis, summarize key downstream effects in tabular format, provide detailed experimental protocols for assessing ATR inhibitor activity, and present visualized pathways and workflows using the DOT language.

The Core ATR Signaling Pathway

ATR is a serine/threonine kinase that, in partnership with its obligate partner ATRIP, is recruited to stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure is a common signal for stalled replication forks or processed DNA lesions. Upon recruitment, ATR's kinase activity is stimulated by co-factors like TOPBP1, leading to the phosphorylation of a multitude of downstream substrates to orchestrate the DDR.

The most critical and well-defined downstream effector of ATR is the checkpoint kinase 1 (CHK1). ATR directly phosphorylates CHK1 on serine 317 and serine 345, leading to its full activation. Activated CHK1 then targets key cell cycle regulators, primarily the CDC25 family of phosphatases (CDC25A, B, and C). Phosphorylation of CDC25 proteins by CHK1 marks them for ubiquitination and proteasomal degradation. The degradation of CDC25 phosphatases prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, causing cell cycle arrest in the S and G2/M phases. This pause allows time for the cell to repair DNA damage before proceeding to mitosis.

Caption: The canonical ATR-CHK1 signaling pathway leading to cell cycle arrest.

Downstream Consequences of ATR Inhibition

ATR inhibitors are small molecules that occupy the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets. The primary and most immediate consequence is the blockade of CHK1 activation. This action dismantles the S and G2/M checkpoints, which are often critical for the survival of cancer cells that lack a functional G1 checkpoint (e.g., due to p53 mutations).

By abrogating the checkpoint, ATR inhibition forces cells with damaged DNA to enter mitosis prematurely. This leads to a lethal phenotype known as mitotic catastrophe, characterized by widespread chromosome fragmentation and, ultimately, cell death.

Key downstream effects include:

-

Abrogation of Cell Cycle Checkpoints: The most prominent effect is overriding the S-phase and G2/M checkpoints.

-

Replication Fork Collapse: In the absence of ATR activity, stalled replication forks are no longer protected and are prone to collapse, leading to the formation of DNA double-strand breaks (DSBs).

-

Increased Genomic Instability: The combination of unrepaired DNA damage and unchecked cell cycle progression leads to significant genomic instability.

-

Inhibition of DNA Repair: ATR signaling is also involved in promoting DNA repair pathways like homologous recombination (HR). Its inhibition can impair the cell's ability to resolve DNA lesions.

Caption: Mechanism of action of an ATR inhibitor, leading to mitotic catastrophe.

Data Presentation: Key Targets and Biomarkers

The efficacy and mechanism of ATR inhibitors can be quantified by observing changes in specific downstream biomarkers. The following tables summarize these key targets and the expected outcomes of inhibition.

Table 1: Primary Downstream Targets of ATR Inhibition

| Target Protein | Phosphorylation Site(s) | Function of Phosphorylation | Effect of ATR Inhibition |

|---|---|---|---|

| CHK1 | Ser317, Ser345 | Activation of checkpoint kinase | Primary PD Marker: Prevents phosphorylation, blocking CHK1 activation. |

| CDC25A/B/C | Multiple | Marks for degradation, inactivating CDKs | CDC25s remain active, promoting premature CDK activation and mitotic entry. |

| RAD51 | Thr309 | Promotes homologous recombination (HR) | May impair HR-mediated DNA repair. |

| H2AX | Ser139 (γH2AX) | Marks DNA double-strand breaks (DSBs) | Indirectly increases γH2AX signal due to replication fork collapse. |

| p53 | Ser15 | Stabilization and activation | Prevents phosphorylation, though impact is context-dependent. |

Table 2: Cellular Phenotypes Induced by ATR Inhibition

| Cellular Process | Endpoint Measured | Expected Outcome with ATRi |

|---|---|---|

| Cell Cycle | % of cells in G2/M phase | Abrogation of damage-induced G2/M arrest. |

| DNA Damage | Number of γH2AX foci per nucleus | Significant increase in foci number. |

| Apoptosis | % of Annexin V positive cells | Increase in apoptosis, especially in combination with DNA damaging agents. |

| Cell Viability | Clonogenic Survival | Decreased long-term survival; synergistic killing with chemotherapy/radiation. |

| Replication | DNA fiber analysis | Increased fork stalling and collapse; increased origin firing. |

Experimental Protocols

Assessing the downstream effects of an ATR inhibitor like this compound requires a set of robust cell-based assays. Detailed below are standard protocols for key experiments.

Western Blot for Phospho-CHK1 Inhibition

This protocol is used to directly measure the pharmacodynamic (PD) effect of an ATR inhibitor on its primary target, CHK1.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, U2OS) in 6-well plates and allow them to adhere overnight.

-

Induction of Replication Stress: Treat cells with a DNA damaging agent (e.g., 2 mM Hydroxyurea for 4 hours or 100 J/m² UV-C radiation followed by 1-2 hours recovery) to robustly activate the ATR pathway.

-

Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 10 nM to 5 µM) for 1-2 hours prior to and during the stress-inducing treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies: anti-p-CHK1 (Ser345) and anti-total CHK1. Use anti-β-actin as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. A dose-dependent decrease in the p-CHK1/total CHK1 ratio indicates target engagement.

Caption: Experimental workflow for Western Blot analysis of p-CHK1.

Immunofluorescence for γH2AX Foci

This assay visualizes the accumulation of DNA double-strand breaks (DSBs), an indirect consequence of ATR inhibition leading to fork collapse.

-

Cell Seeding: Plate cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for a time course (e.g., 0, 6, 12, 24 hours). A low dose of a replication stressor (e.g., 0.2 mM Hydroxyurea) can be used to enhance the effect.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 1% BSA and 0.1% Tween-20 in PBS for 1 hour.

-

Antibody Staining:

-

Incubate with primary antibody against γH2AX (p-H2AX Ser139) for 1 hour.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

-

Mounting: Wash and mount coverslips onto slides using mounting medium containing DAPI to counterstain nuclei.

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). An increase in foci number over time indicates accumulation of DSBs.

-

Novel and Non-Canonical Signaling

While the ATR-CHK1 axis is the central pathway, emerging research has identified other downstream connections. One novel pathway involves the regulation of cellular metabolism. Recent studies have shown that under basal conditions, ATR can promote the activity of mTORC1, a key regulator of cell growth and proliferation. This effect is mediated through the de novo cholesterol synthesis pathway, where ATR phosphorylates and upregulates the enzyme lanosterol synthase (LSS). This ATR-LSS-mTORC1 axis appears to be independent of CHK1 and the canonical TSC complex, revealing a new layer of ATR's role in cellular homeostasis.

Caption: A novel ATR pathway regulating mTORC1 via cholesterol synthesis.

Conclusion

Inhibition of the ATR kinase is a powerful therapeutic strategy that exploits the reliance of cancer cells on the DNA damage response. The downstream consequences of ATR inhibition, typified by the blockade of CHK1 phosphorylation, lead to the abrogation of critical cell cycle checkpoints. This forces cells with ongoing replication stress and DNA damage into a lethal mitotic catastrophe. Key biomarkers such as phospho-CHK1 and γH2AX provide robust quantitative measures of drug activity. As our understanding of ATR signaling expands beyond the canonical CHK1 axis to include metabolic regulation and other functions, the therapeutic potential and mechanistic complexity of inhibitors like this compound will continue to be an exciting area of research and development.

A Technical Guide to ATR Inhibition in Cell Cycle Checkpoint Control

Introduction: The ATR Kinase and Checkpoint Control

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator kinase in the DNA Damage Response (DDR), a network of signaling pathways crucial for maintaining genomic integrity.[1] ATR is activated by a broad range of DNA lesions and replication stress, particularly the formation of single-stranded DNA (ssDNA) at stalled replication forks.[2] Upon activation, ATR phosphorylates a multitude of substrates, with the checkpoint kinase 1 (Chk1) being a primary effector.[3][4] The ATR-Chk1 signaling cascade is fundamental for orchestrating cell cycle arrest, primarily at the intra-S and G2/M phases, which allows time for DNA repair before proceeding with cell division.[5][6]

Given that many cancer cells exhibit defective G1 checkpoint control and are under constant replication stress, they become heavily reliant on the ATR-mediated S and G2 checkpoints for survival.[5] This dependency makes ATR an attractive therapeutic target. Potent and selective inhibitors of ATR, such as VE-821, are invaluable tools for dissecting the nuances of cell cycle control and are being investigated as anticancer agents, both as monotherapies and in combination with DNA-damaging chemotherapies or radiation.[1][7]

VE-821: A Potent and Selective ATR Inhibitor

Mechanism of Action

VE-821 is a potent, selective, and ATP-competitive inhibitor of the ATR kinase.[8] By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of downstream targets, most notably Chk1 at serine 345 (p-Chk1 Ser345).[3][9] The inhibition of this phosphorylation event effectively disables the ATR-mediated signaling cascade, leading to the abrogation of the S and G2/M cell cycle checkpoints. Consequently, cells with DNA damage are unable to arrest their progression into mitosis, leading to mitotic catastrophe and cell death.[5]

Quantitative Data: Potency and Selectivity

The efficacy and specificity of an inhibitor are critical for its use as a research tool and therapeutic agent. VE-821 demonstrates high potency for ATR with excellent selectivity against other related kinases of the PI3K-related kinase (PIKK) family.

| Kinase Target | Ki (nM) | IC50 (nM) | Selectivity vs. ATR | Reference(s) |

| ATR | 13 | 26 | - | [8] |

| ATM | >1000 | >1000 | >77x | [8] |

| DNA-PK | >1000 | >1000 | >77x | [8] |

| mTOR | >1000 | >1000 | >77x | [8] |

| PI3Kγ | >1000 | >1000 | >77x | [8] |

Role of VE-821 in Cell Cycle Checkpoint Control

VE-821's primary role in modulating the cell cycle is the abrogation of DNA damage-induced checkpoints. When cells are treated with DNA damaging agents (e.g., ionizing radiation, topoisomerase inhibitors) or replication stress inducers (e.g., hydroxyurea), the ATR pathway is activated to arrest the cell cycle.

-

Abrogation of G2/M Checkpoint: Co-treatment with VE-821 prevents the ATR-mediated G2 arrest, forcing cells with damaged DNA to enter mitosis prematurely. This is a key mechanism by which ATR inhibitors sensitize cancer cells to radiotherapy and chemotherapy.[5][10]

-

Disruption of Intra-S Checkpoint: VE-821 disables the intra-S-phase checkpoint, which normally functions to slow DNA replication and prevent the firing of new replication origins in response to replication stress.[3] This leads to the accumulation of further DNA damage.

-

Inhibition of Downstream Signaling: The most direct and measurable effect of VE-821 is the potent inhibition of Chk1 phosphorylation at Ser345.[3] This can be used as a robust pharmacodynamic biomarker for assessing ATR inhibition in cellular assays.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of ATR inhibitors like VE-821 in cell cycle checkpoint control.

Cell Viability Assay (e.g., AlamarBlue/CCK8)

This assay measures the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment: Add the ATR inhibitor (e.g., VE-821) at various concentrations. For combination studies, a DNA damaging agent can be added concurrently or sequentially.[11]

-

Incubation: Incubate the cells for a specified period, typically 72 hours.[12]

-

Reagent Addition: Add a cell viability reagent (e.g., AlamarBlue, CCK8, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Measurement: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the readings to untreated control cells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.[11]

Western Blotting for Phospho-Chk1 (Ser345)

This is the benchmark assay to confirm the on-target activity of an ATR inhibitor.

-

Cell Treatment: Plate cells in 6-well plates. The next day, pre-treat with the ATR inhibitor (e.g., 1 µM VE-821) for 30-60 minutes.[13]

-

Damage Induction: Induce DNA damage or replication stress (e.g., treat with UV radiation, hydroxyurea, or camptothecin).[13]

-

Lysis: After a short incubation (e.g., 1-2 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against Phospho-Chk1 (Ser345) (e.g., Cell Signaling Technology #2348) overnight at 4°C.[15][16] Also probe for total Chk1 and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).

-

Cell Treatment: Treat cells with a DNA damaging agent with or without the ATR inhibitor for a defined period (e.g., 24 hours).

-

Harvesting: Harvest both adherent and floating cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours or overnight.[17]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[17]

-

Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[17]

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks, a marker of DNA damage. ATR inhibition can lead to an increase in these breaks, especially in combination with DNA damaging agents.

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat cells with the DNA damaging agent and/or ATR inhibitor as required.

-

Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1-0.3% Triton X-100 in PBS for 10 minutes.[14][18]

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 3-5% BSA in PBS) for 1 hour.[18][19]

-

Primary Antibody: Incubate with a primary antibody against phosphorylated H2AX (γH2AX, Ser139) overnight at 4°C.[18][19]

-

Secondary Antibody: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[19]

-

Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[19]

-

Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of γH2AX foci per nucleus using image analysis software like ImageJ.[20]

Visualizations: Signaling Pathways and Workflows

ATR Signaling Pathway in Checkpoint Control

Caption: ATR signaling pathway in response to DNA damage, leading to G2/M cell cycle arrest.

Experimental Workflow: Western Blot for p-Chk1

Caption: A typical experimental workflow for assessing ATR inhibition via Western blotting.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 11. ATR pathway inhibition is synthetically lethal in cancer cells with ERCC1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Western blot analysis [bio-protocol.org]

- 16. Human Phospho-Chk1 (S345) Antibody AF2475: R&D Systems [rndsystems.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Immunofluorescence assay [bio-protocol.org]

- 19. γ-H2AX immunofluorescence staining [bio-protocol.org]

- 20. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

The Role of ATR Inhibition in Replication Fork Stability and Stress: A Technical Overview

Disclaimer: This document provides a detailed technical guide on the effects of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibition on DNA replication fork stability and cellular stress responses. Due to the limited availability of specific quantitative data for the compound "ATR-IN-21" in the public domain, this guide utilizes data from well-characterized, potent, and selective ATR inhibitors, such as VE-821 and AZD6738, as representative examples to illustrate the biological effects and mechanisms of action of ATR inhibition. This compound is described as a potent ATR inhibitor with an IC50 of less than 1000 nM[1][2].

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and promotes the resolution of damaged DNA. A central player in the DDR, particularly in response to replication stress, is the serine/threonine kinase ATR.[3][4][5] Replication stress, characterized by the slowing or stalling of replication forks, is a hallmark of cancer cells due to factors such as oncogene-induced hyper-replication, defective DNA repair pathways, and a challenging tumor microenvironment.

ATR is activated by single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate at stalled replication forks.[3] Once activated, ATR phosphorylates a plethora of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a comprehensive cellular response.[3][6] This response includes the stabilization of stalled replication forks, prevention of new origin firing, and promotion of DNA repair, thereby ensuring genomic stability.

Given the heightened reliance of cancer cells on the ATR pathway for survival, ATR inhibitors have emerged as a promising class of anti-cancer agents. By abrogating the protective functions of ATR, these inhibitors can induce synthetic lethality in tumors with defects in other DDR pathways (e.g., ATM deficiency) and potentiate the efficacy of DNA-damaging chemotherapies and radiation. This guide delves into the core mechanisms by which ATR inhibition impacts replication fork dynamics and cellular stress, supported by quantitative data and detailed experimental methodologies.

Core Signaling Pathway: ATR Activation and Downstream Effects

Upon encountering replication stress, the ATR signaling cascade is initiated to coordinate a multifaceted cellular response. The following diagram illustrates the key components and interactions within this pathway.

Figure 1: ATR Signaling Pathway. This diagram illustrates the activation of ATR in response to replication fork stalling and the subsequent downstream signaling cascade that leads to cell cycle arrest and replication fork stabilization. ATR inhibitors block this pathway, leading to fork collapse and increased DNA damage.

Quantitative Effects of ATR Inhibition

The efficacy of ATR inhibitors can be quantified through various cellular assays. The following tables summarize representative data for potent ATR inhibitors, demonstrating their impact on cell viability, target engagement, and downstream cellular processes.

Table 1: In Vitro Potency of Representative ATR Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| VE-821 | ATR | 26 | - | Cell-free (Ki=13 nM) | [7][8] |

| AZD6738 | ATR | 1 | - | Cell-free | [9] |

| AZ20 | ATR | 5 | - | Cell-free | [9][10] |

| Elimusertib (BAY-1895344) | ATR | 7 | - | Cell-free | [9] |

| M4344 (VX-803) | ATR | 8 (p-CHK1) | - | Cellular | [9] |

| SKLB-197 | ATR | 13 | - | Cell-free | [11] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Effects of ATR Inhibition on Replication Stress Markers

| ATR Inhibitor | Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| VE-821 | Pancreatic Cancer Cells | + Radiation/Chemotherapy | Increased DNA Damage | Increased γH2AX foci | [8] |

| AZD6738 | NCI-H460 (Lung Cancer) | + Radiation | Reduced RAD51 Foci | Significant decrease in RAD51 foci number | [5] |

| AZD6738 | MYCN-amplified Neuroblastoma | Monotherapy | Increased Stalled Forks | Increased percentage of stalled replication forks in DNA fiber assay | [3] |

| VE-821 | U2OS (Osteosarcoma) | + Hydroxyurea | Reduced Fork Speed | Decreased replication tract length in DNA fiber assay | [3] |

| AZD6738 | Advanced Solid Tumors | Monotherapy | G2/M Arrest Abrogation | Decrease in G2/M population in cell cycle analysis | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an ATR inhibitor's effects. Below are protocols for key experiments cited in the study of replication fork stability and stress.

DNA Fiber Assay for Replication Fork Dynamics

This assay directly visualizes and quantifies the dynamics of individual replication forks.

Methodology:

-

Cell Labeling:

-

Culture cells to logarithmic growth phase.

-

Pulse-label with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

-

Wash cells with pre-warmed media.

-

Pulse-label with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. (Treatment with ATR inhibitor can be performed before, during, or after labeling depending on the experimental question).

-

-

Cell Lysis and DNA Spreading:

-

Harvest and resuspend cells in PBS.

-

Mix a small volume of cell suspension with an equal volume of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Allow the cell lysate to spread down the slide by tilting, which stretches the DNA fibers.

-

-

Immunostaining:

-

Fix the DNA fibers with 3:1 methanol:acetic acid.

-

Denature DNA with 2.5 M HCl.

-

Block with 1% BSA in PBS.

-

Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).

-

Wash and incubate with fluorescently-labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Measure the length of CldU and IdU tracks using image analysis software (e.g., ImageJ). Fork speed can be calculated from the length of the tracks and the labeling time. Fork stalling is identified by the presence of only a CldU track.

-

Figure 2: DNA Fiber Assay Workflow. A simplified schematic outlining the major steps of the DNA fiber assay.

Immunofluorescence for RAD51 Foci Formation

This assay is used to assess the induction of homologous recombination (HR) repair, a process influenced by ATR.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips.

-

Treat with an ATR inhibitor and/or a DNA damaging agent (e.g., ionizing radiation, cisplatin).

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.5% Triton X-100 in PBS.

-

-

Immunostaining:

-

Block with 5% BSA in PBS.

-

Incubate with primary antibody against RAD51.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus is considered positive).

-

Western Blot for CHK1 Phosphorylation

This method is used to measure the inhibition of ATR kinase activity by assessing the phosphorylation status of its primary substrate, CHK1.

Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cells with an ATR inhibitor and a replication stress-inducing agent (e.g., hydroxyurea).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-CHK1 (Ser345) and total CHK1.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize the phospho-CHK1 signal to the total CHK1 signal.

-

Figure 3: Western Blot Workflow. A summary of the key steps involved in analyzing CHK1 phosphorylation by Western blot.

Conclusion

Inhibition of the ATR kinase represents a promising therapeutic strategy for a range of cancers, particularly those with inherent replication stress and deficiencies in other DNA damage response pathways. As this technical guide has detailed, ATR inhibitors disrupt the crucial functions of ATR in maintaining replication fork stability and orchestrating the cellular response to replication stress. This disruption leads to replication fork collapse, accumulation of DNA damage, and ultimately, cell death. The quantitative data from representative ATR inhibitors and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the ATR pathway in oncology. Further research into specific inhibitors like this compound will be crucial to fully understand their unique pharmacological profiles and clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Increased Replication Stress Determines ATR Inhibitor Sensitivity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 6. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

Technical Guide: Discovery and Preclinical Development of an ATR Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "Atr-IN-21" revealed limited publicly available data, insufficient for a comprehensive technical guide. This document will, therefore, provide a detailed overview of the discovery and preclinical development of a representative Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, drawing upon established methodologies and data from well-characterized compounds in this class.

Introduction to ATR Inhibition in Oncology

Ataxia Telangiectasia and Rad3-related (ATR) is a master regulator of the DNA Damage Response (DDR), a critical signaling network that maintains genomic integrity.[1][2] Cancer cells often exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them highly dependent on ATR for survival.[1][3] This dependency creates a therapeutic window for ATR inhibitors (ATRi), which can selectively kill cancer cells, a concept known as synthetic lethality.[4][5] ATRi have shown promise as monotherapies in tumors with specific DDR deficiencies (e.g., ATM loss) and in combination with DNA-damaging agents like chemotherapy and PARP inhibitors.[3][5][6][7]

The core mechanism of ATR activation involves its recruitment to sites of single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication fork stalling.[1][8] Once activated, ATR phosphorylates a multitude of substrates, most notably Chk1, to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][3] Inhibition of ATR abrogates these protective functions, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, mitotic catastrophe and cell death.[3]

Discovery of a Novel ATR Inhibitor

The discovery of a potent and selective ATR inhibitor typically follows a structured drug discovery pipeline, which can be broadly divided into hit identification, hit-to-lead optimization, and lead optimization phases.

Hit Identification

The initial phase aims to identify "hits," which are compounds that exhibit inhibitory activity against the target, in this case, ATR. A common approach is High-Throughput Screening (HTS) of large chemical libraries.

Experimental Protocol: High-Throughput Biochemical ATR Kinase Assay

-

Objective: To identify compounds that inhibit the kinase activity of ATR in vitro.

-

Principle: This assay measures the phosphorylation of a substrate peptide by recombinant ATR kinase. The amount of phosphorylation is quantified, typically using fluorescence or luminescence.

-

Materials:

-

Recombinant human ATR/ATRIP complex.

-

Biotinylated peptide substrate (e.g., a peptide derived from a known ATR substrate like Chk1).

-

ATP (adenosine triphosphate).

-

Kinase buffer (containing MgCl2, DTT, and BSA).

-

Test compounds dissolved in DMSO.

-

Detection reagents (e.g., europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin for a LANCE Ultra assay).

-

384-well microplates.

-

-

Procedure:

-

Dispense a small volume of test compound solution or DMSO (vehicle control) into the wells of a microplate.

-

Add the ATR/ATRIP enzyme to each well and incubate briefly to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader to measure the signal, which is proportional to the extent of substrate phosphorylation.

-

-

Data Analysis: The percentage of inhibition for each compound is calculated relative to the high (no enzyme) and low (DMSO vehicle) controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).

Hit-to-Lead and Lead Optimization

Promising hits are subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis of analogs and their evaluation in a cascade of assays.

Experimental Protocol: Cellular ATR Target Engagement Assay

-

Objective: To confirm that the inhibitor can block ATR activity within a cellular context.

-

Principle: This assay measures the inhibition of phosphorylation of a direct downstream target of ATR, such as Chk1 on Ser345, in cells treated with a DNA-damaging agent to activate the ATR pathway.

-

Materials:

-

Cancer cell line (e.g., LoVo, which is ATM-deficient, or U2OS).[9]

-

DNA-damaging agent (e.g., hydroxyurea or UV radiation).

-

Test compounds.

-

Cell lysis buffer.

-

Antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin).

-

Western blotting or ELISA equipment.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by adding hydroxyurea or exposing the cells to UV radiation.

-

After a further incubation period, wash the cells and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of Chk1 by Western blot or ELISA using the specific antibodies.

-

-

Data Analysis: The signal for phospho-Chk1 is normalized to total Chk1 and the loading control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of Chk1 phosphorylation) is then calculated.

Preclinical Development

A lead candidate with a promising profile undergoes extensive preclinical evaluation to establish its efficacy and safety before it can be considered for clinical trials.

In Vitro Efficacy

The anti-proliferative activity of the ATR inhibitor is assessed across a panel of cancer cell lines, particularly those with known DDR defects that are hypothesized to confer sensitivity.

Experimental Protocol: Cell Proliferation Assay

-

Objective: To determine the effect of the ATR inhibitor on the growth of cancer cells.

-

Principle: Cells are treated with the inhibitor for several days, and the number of viable cells is quantified.

-

Procedure:

-

Seed a panel of cancer cell lines in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of the ATR inhibitor.

-

Incubate for a period that allows for several cell doublings (e.g., 72 hours).

-

Measure cell viability using a reagent such as resazurin or CellTiter-Glo.

-

-

Data Analysis: The GI50 (the concentration that causes 50% inhibition of cell growth) is calculated for each cell line.

Table 1: Representative In Vitro Activity of a Lead ATR Inhibitor

| Cell Line | Cancer Type | Key Genetic Alteration | GI50 (nM) |

| LoVo | Colon | ATM deficient | 50 |

| HT-29 | Colon | ATM proficient | 800 |

| SW620 | Colon | ATM proficient | >1000 |

| MDA-MB-468 | Breast | ATM proficient, p53 mutant | 300 |

| HCT116 | Colon | ATM proficient | 950 |

In Vivo Efficacy

The anti-tumor activity of the ATR inhibitor is evaluated in animal models, typically mouse xenograft models where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Mouse Xenograft Study

-

Objective: To assess the anti-tumor efficacy of the ATR inhibitor in vivo.

-

Procedure:

-

Implant human cancer cells (e.g., LoVo) subcutaneously into nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, ATR inhibitor at different doses).

-

Administer the drug or vehicle according to a defined schedule (e.g., once daily, orally).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-Chk1).

-

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Table 2: Representative In Vivo Efficacy in a LoVo Xenograft Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

| Vehicle | Once daily, p.o. | +850 | - |

| ATRi (25 mg/kg) | Once daily, p.o. | +340 | 60 |

| ATRi (50 mg/kg) | Once daily, p.o. | +85 | 90 |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in animals. Pharmacodynamic (PD) studies link the drug exposure to its biological effect.

Table 3: Representative Pharmacokinetic Parameters in Mice

| Parameter | Value |

| Oral Bioavailability (%) | 40 |

| Tmax (hours) | 2 |

| Cmax (µM) @ 50 mg/kg | 5 |

| Half-life (hours) | 6 |

| AUC (µM*h) | 30 |

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified ATR Signaling Pathway

Caption: ATR activation in response to DNA damage and its inhibition.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical mouse xenograft study.

Conclusion

The preclinical development of an ATR inhibitor involves a rigorous and multi-faceted evaluation process. From initial high-throughput screening to identify hits, through extensive medicinal chemistry for lead optimization, and culminating in comprehensive in vivo studies, the goal is to identify a candidate with a strong therapeutic window. The data generated in these preclinical studies are crucial for establishing a solid rationale for advancing the compound into clinical trials for the treatment of cancer. The synthetic lethal approach, targeting the inherent vulnerabilities of cancer cells, continues to be a promising strategy in oncology drug development.

References

- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes [mdpi.com]

- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer [mdpi.com]

A Technical Guide to Cellular Uptake and Subcellular Localization of ATR Inhibitors

Introduction

Ataxia Telangiectasia and Rad3-related (ATR) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR), a network of pathways that sense, signal, and repair DNA lesions.[1][2] ATR is activated by a broad spectrum of DNA damage, particularly single-stranded DNA (ssDNA) that arises at stalled replication forks.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell-cycle checkpoints, stabilize replication forks, and promote DNA repair.[2][4] Given that many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, ATR has emerged as a promising therapeutic target.[2][5]

This technical guide provides a comprehensive overview of the experimental methodologies used to characterize the cellular uptake and subcellular localization of small molecule ATR inhibitors. While specific data for a compound designated "Atr-IN-21" is not available in the public domain, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to assess the cell biology of novel ATR inhibitors.

The ATR Signaling Pathway

The canonical ATR signaling pathway is initiated by the recognition of RPA-coated ssDNA, a common intermediate of DNA damage and replication stress.[2][4] The ATR-ATRIP complex is recruited to these sites, and subsequent activation of ATR's kinase activity is facilitated by proteins such as TopBP1 and the 9-1-1 complex.[3][4] Activated ATR then phosphorylates downstream targets to orchestrate the cellular response.

Caption: Canonical ATR signaling pathway initiated by DNA damage.

Cellular Uptake of ATR Inhibitors

The ability of a small molecule inhibitor to reach its intracellular target is a critical determinant of its efficacy. Cellular uptake is governed by the physicochemical properties of the compound and the biological characteristics of the cell membrane.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of an inhibitor is essential for understanding its potency and for correlating target engagement with cellular phenotype.

| Parameter | Description | Typical Value for a Kinase Inhibitor |

| Intracellular Concentration (Cin) | The concentration of the compound inside the cell. | 0.1 - 10 µM |

| Uptake Rate (pmol/min/106 cells) | The velocity at which the compound enters the cell. | 5 - 100 |

| Efflux Ratio | The ratio of intracellular to extracellular concentration at steady state. A value >1 indicates active influx or retention. | 0.5 - 5 |

| Permeability (cm/s) | The velocity of compound passage through the cell membrane. | 10-7 - 10-5 |

Experimental Protocols for Cellular Uptake

1. Radiometric Assay using 3H- or 14C-labeled inhibitor:

-

Principle: This is a highly sensitive method to directly quantify the amount of drug in cells.

-

Protocol:

-

Synthesize a radiolabeled version of the ATR inhibitor.

-

Culture cells to a desired density in multi-well plates.

-

Incubate cells with the radiolabeled inhibitor at various concentrations and for different time points.

-

Wash the cells extensively with ice-cold PBS to remove extracellular compound.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate to normalize the data.

-

Calculate the intracellular concentration based on a standard curve.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: LC-MS provides high specificity and sensitivity for quantifying the unlabeled drug.

-

Protocol:

-

Incubate cells with the ATR inhibitor as described above.

-

After washing, lyse the cells with a suitable solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge to pellet cell debris.

-

Analyze the supernatant by LC-MS to determine the concentration of the inhibitor.

-

Normalize to the number of cells or total protein content.

-

References

- 1. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

In Vitro Potency and IC50 of Atr-IN-21 in Cancer Cell Lines: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the in vitro potency and IC50 of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Atr-IN-21, in various cancer cell lines. ATR kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising anti-cancer strategy, particularly in tumors with existing DNA repair defects. This guide summarizes key quantitative data, details experimental methodologies for assessing cellular potency, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to ATR Inhibition in Oncology

The DNA damage response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. A central component of this network is the ATR kinase, which is activated by single-stranded DNA (ssDNA) that forms at sites of replication stress.[1] Once activated, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and prevent apoptosis.[1]

Many cancer cells exhibit increased replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality. Several ATR inhibitors are currently in clinical development and have shown promise as monotherapies and in combination with DNA-damaging agents.

In Vitro Potency and IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound in a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colorectal Adenocarcinoma | 6.8 |

| MOLT-4 | Acute Leukemia | Data not available |

| CCRF-CEM | Acute Leukemia | Data not available |

| DU145 | Prostate Cancer | Data not available |

| DMS114 | Small Cell Lung Cancer | Data not available |

| H82 | Small Cell Lung Cancer | Data not available |

| U2OS | Osteosarcoma | Data not available |

| A549 | Lung Cancer | Data not available |

Note: The IC50 values for this compound in cell lines other than LoVo are not publicly available in the provided search results. The listed cell lines are representative examples used in the characterization of other ATR inhibitors.

Experimental Protocols

Cell Viability and IC50 Determination

The in vitro potency of this compound is typically determined using a cell viability assay. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period, typically 72 to 96 hours.

-

Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Data Analysis: The luminescent signal is read using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Western Blotting for Pharmacodynamic Biomarkers

Western blotting is used to confirm the mechanism of action of this compound by assessing the phosphorylation of downstream targets of ATR, such as CHK1.

Protocol:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a defined period. Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CHK1 (p-CHK1) and total CHK1.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the signal is detected using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response pathway.

Caption: ATR Signaling Pathway and Inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical experimental workflow for determining the IC50 of an ATR inhibitor.

Caption: Workflow for IC50 Determination of this compound.

Conclusion

This compound is a potent inhibitor of ATR kinase with significant anti-proliferative activity in cancer cell lines. The data and protocols presented in this guide provide a framework for the in vitro characterization of this and other ATR inhibitors. Further investigation into predictive biomarkers and synergistic drug combinations will be crucial for the successful clinical development of ATR-targeted therapies.

References

The Synthetic Lethal Relationship of ATR Inhibition in p53-Deficient Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of the cellular response to DNA damage, orchestrating cell cycle arrest, apoptosis, and DNA repair. A significant portion of human cancers harbor mutations that inactivate the p53 pathway, rendering them resistant to conventional therapies that rely on a functional p53 response. This deficiency, however, creates a vulnerability. The loss of the p53-mediated G1 checkpoint increases the reliance of cancer cells on the S and G2/M checkpoints for survival, particularly in the face of DNA damage or replication stress. A key regulator of these remaining checkpoints is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide provides an in-depth technical overview of the synthetic lethal interaction between ATR inhibition and p53 deficiency, a promising therapeutic strategy in oncology. We will explore the mechanistic basis of this interaction and provide detailed experimental protocols and quantitative data for assessing the effects of ATR inhibitors, with a focus on Atr-IN-21 and other relevant small molecules, in p53-deficient cancer cells.

Core Concept: Exploiting Synthetic Lethality

Synthetic lethality arises when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability. In the context of p53-deficient cancers, the loss of the G1 checkpoint (due to p53 inactivation) is the first "hit." The pharmacological inhibition of ATR, which controls the S and G2/M checkpoints, serves as the second "hit." This dual disruption of cell cycle control in the presence of DNA damage leads to mitotic catastrophe and selective elimination of cancer cells, while sparing normal cells with a functional p53 pathway.

Signaling Pathway: ATR in p53-Deficient Cells

In response to DNA damage or replication stress, ATR is activated and phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1). Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting cell cycle progression to allow for DNA repair. In p53-deficient cells, which lack the G1 checkpoint, this ATR-CHK1 pathway is critical for preventing cells with damaged DNA from entering mitosis. Inhibition of ATR in these cells allows them to bypass the S and G2/M checkpoints, leading to premature mitotic entry with unrepaired DNA, resulting in genomic instability and ultimately, cell death.

Experimental Protocols and Data

This section provides detailed protocols for key experiments to assess the efficacy of ATR inhibitors in p53-deficient cancer cells. The quantitative data presented are representative examples collated from various studies and are intended for comparative purposes.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

-

Cell Seeding: Seed p53-proficient and p53-deficient cells (e.g., isogenic HCT116 p53+/+ and p53-/-) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound and/or a genotoxic agent (e.g., cisplatin, 5-fluorouracil) in culture medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plates for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Absorbance Measurement: Shake the plates for 1 minute and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%)[1] |

| HCT116 p53+/+ | This compound | 1 | ~95 |

| HCT116 p53-/- | This compound | 1 | ~90 |

| HCT116 p53+/+ | Cisplatin | 5 | ~60 |

| HCT116 p53-/- | Cisplatin | 5 | ~85 |

| HCT116 p53+/+ | This compound + Cisplatin | 1 + 5 | ~50 |

| HCT116 p53-/- | This compound + Cisplatin | 1 + 5 | ~30 |

| HT29 (p53-mutant) | 5-FU | 5 | ~70 |

| HT29 (p53-mutant) | AZD6738 + 5-FU | 0.5 + 5 | ~40 |

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which ATR inhibitors eliminate p53-deficient cancer cells. The Annexin V/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound and/or a genotoxic agent as described for the viability assay.

-

Cell Harvesting: After the treatment period (e.g., 48 hours), collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within 1 hour of staining.

| Cell Line | Treatment | Apoptotic Cells (%) |

| HCT116 p53+/+ | Vehicle | ~5 |

| HCT116 p53-/- | Vehicle | ~7 |

| HCT116 p53+/+ | This compound + Cisplatin | ~20 |

| HCT116 p53-/- | This compound + Cisplatin | ~60 |

| HT29 (p53-mutant) | 5-FU | ~15 |

| HT29 (p53-mutant) | AZD6738 + 5-FU | ~45[2] |

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Cell Cycle Analysis

Cell cycle analysis is crucial for understanding how ATR inhibitors abrogate the S and G2/M checkpoints. This is typically done by staining the DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) |

| HCT116 p53-/- | Vehicle | 45 | 35 | 20 |

| HCT116 p53-/- | Cisplatin | 10 | 30 | 60 |

| HCT116 p53-/- | This compound + Cisplatin | 15 | 25 | 60 (with evidence of mitotic catastrophe) |

| HT29 (p53-mutant) | 5-FU | 30 | 40 | 30 |

| HT29 (p53-mutant) | AZD6738 + 5-FU | 10 | 20 | 70 (increased mitotic cells)[2] |

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Western Blotting for Phospho-CHK1

Western blotting is used to detect the phosphorylation status of key proteins in the ATR signaling pathway, providing a direct measure of ATR activity. The phosphorylation of CHK1 at Serine 345 is a well-established biomarker of ATR activation.

-

Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. A total CHK1 antibody should be used on a parallel blot as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane as before and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In response to DNA damage, a clear band corresponding to p-CHK1 (Ser345) should be visible. Treatment with an effective ATR inhibitor like this compound should lead to a significant reduction or complete abrogation of this phosphorylation, even in the presence of a DNA damaging agent.

Conclusion

The inhibition of ATR in p53-deficient cancer cells represents a targeted and potent therapeutic strategy. The synthetic lethal interaction between p53 deficiency and ATR inhibition provides a clear rationale for the development and clinical investigation of ATR inhibitors. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the effects of compounds like this compound and to further elucidate the mechanisms underlying this promising anti-cancer approach. As our understanding of the DNA damage response continues to grow, the targeted exploitation of cancer-specific vulnerabilities, such as p53 deficiency, will undoubtedly play an increasingly important role in the future of oncology.

References

Investigating ATR Inhibition in Alternative Lengthening of Telomeres (ALT) Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the role of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in the context of Alternative Lengthening of Telomeres (ALT) positive cancers. While the prompt specified "Atr-IN-21," a comprehensive search of publicly available scientific literature did not yield specific data for this compound in ALT-related studies. Therefore, this guide utilizes data from well-characterized and structurally related ATR inhibitors, such as VE-821 , to illustrate the principles and methodologies of targeting the ATR pathway in ALT cancers. The mechanisms and effects described are expected to be broadly applicable to potent and selective ATR inhibitors.

Executive Summary